molecular formula C17H17F2N5O B2535321 1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole CAS No. 2380170-16-9

1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2535321
CAS No.: 2380170-16-9
M. Wt: 345.354
InChI Key: RBKRCWGEKLHFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole typically involves multiple steps. The starting materials often include 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 2-methyl-1H-1,3-benzodiazole. The synthetic route may involve the formation of an intermediate azetidin-3-yl compound, followed by coupling with the pyrazole derivative under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst used .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzodiazole-containing molecules. Examples include:

Uniqueness

The uniqueness of 1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O/c1-10-20-13-5-3-4-6-14(13)24(10)11-7-23(8-11)17(25)12-9-22(2)21-15(12)16(18)19/h3-6,9,11,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKRCWGEKLHFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CN(N=C4C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.